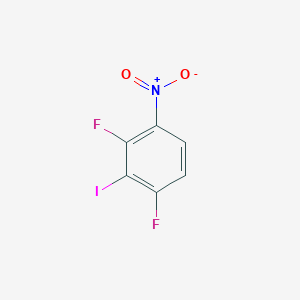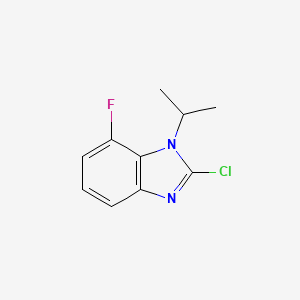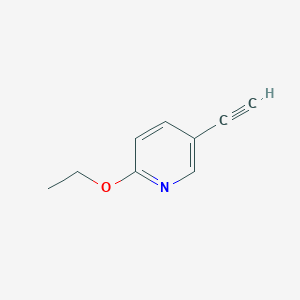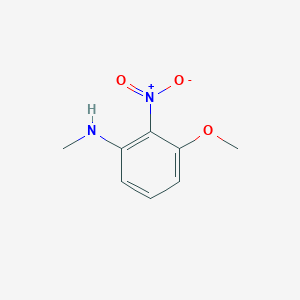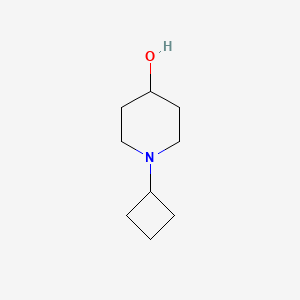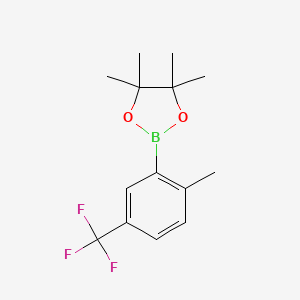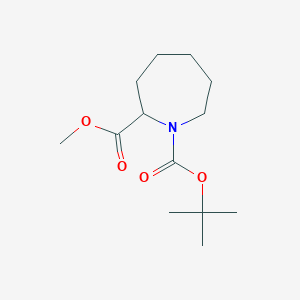
1-叔丁基-2-甲基氮杂环庚烷-1,2-二羧酸酯
描述
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol. It is characterized by the presence of a tert-butyl group and a methyl group attached to the azepane ring, along with two carboxylate groups at the 1 and 2 positions of the ring.
科学研究应用
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It can be used as a probe or reagent in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate can be synthesized through various synthetic routes, including the following:
Nucleophilic Substitution Reaction: This involves the reaction of a suitable azepane derivative with a tert-butylating agent and a methylating agent under controlled conditions.
Ring-Closing Metathesis: This method involves the formation of the azepane ring through the metathesis of a diene precursor in the presence of a suitable catalyst.
Hydrolysis of Esters: The compound can also be synthesized by the hydrolysis of esters derived from azepane derivatives.
Industrial Production Methods: In an industrial setting, the production of 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate typically involves large-scale reactions carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
化学反应分析
Types of Reactions: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the azepane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.
Reduction Products: Reduction reactions can produce alcohols and amines.
Substitution Products: Substitution reactions can yield a variety of derivatives, including halogenated compounds and alkylated derivatives.
作用机制
The mechanism by which 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate exerts its effects depends on its specific application. For example, in drug synthesis, the compound may interact with biological targets through binding to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
相似化合物的比较
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 2-ethyl azepane-1,2-dicarboxylate: This compound differs by having an ethyl group instead of a methyl group.
1-tert-Butyl azepane-1,2-dicarboxylate: This compound lacks the methyl group at the 2 position.
2-methyl azepane-1,2-dicarboxylate: This compound lacks the tert-butyl group at the 1 position.
Uniqueness: 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate is unique due to the presence of both the tert-butyl and methyl groups, which can influence its reactivity and biological activity. This combination of groups may provide distinct advantages in synthetic applications and potential therapeutic uses.
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl azepane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-7-5-6-8-10(14)11(15)17-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPFKKMDHRUNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
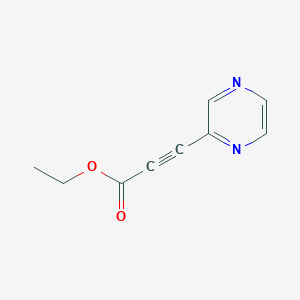
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)

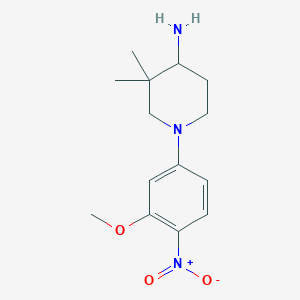
![2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B1427034.png)
